molecular formula C14H10N4O2 B5690353 1-(3-nitrophenyl)-5-phenyl-1H-1,2,3-triazole

1-(3-nitrophenyl)-5-phenyl-1H-1,2,3-triazole

Cat. No. B5690353
M. Wt: 266.25 g/mol
InChI Key: XKRYXTMPCRSYJA-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-5-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring, known for its structural uniqueness and potential for various applications. Triazole derivatives, in general, have attracted attention due to their wide range of biological and pharmacological activities.

Synthesis Analysis

Synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved through metal-free multi-component reactions involving primary amine, ketones, and 4-nitrophenyl azide (Vo, 2020). The structure of the synthesized compounds can be elucidated using spectroscopic analysis.

Molecular Structure Analysis

The molecular structure of similar compounds, such as ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, shows that the triazole ring forms specific dihedral angles with the phenyl and nitro groups, leading to certain molecular conformations and stabilizations (Fun et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving triazole compounds can lead to the formation of various derivatives. For instance, reactions of phenyl-substituted heterocyclic compounds like 2-phenyl-1,2,3,2H-triazole can result in products with different nitration patterns (Lynch & Chan, 1963).

Physical Properties Analysis

Physical properties such as crystal structure and intermolecular interactions can be studied using X-ray crystallography. For similar compounds, specific intramolecular and intermolecular hydrogen bonding and π–π interactions are observed, which influence the physical properties (Fun et al., 2011).

Chemical Properties Analysis

Chemical properties of 1,2,3-triazoles can be influenced by various substituents and reaction conditions. For example, the synthesis of 1,2,3-triazoles from enolizable ketones, primary alkylamines, and 4-nitrophenyl azide shows chemoselectivity depending on the reaction circumstances, which affects the yield and types of triazole products (Opsomer et al., 2017).

Scientific Research Applications

Synthesis and Characterization

1-(3-Nitrophenyl)-5-phenyl-1H-1,2,3-triazole and similar compounds are synthesized through various chemical reactions. For instance, 1,5-Disubstituted 1,2,3-triazoles are synthesized via metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide. The formation of the heterocyclic aromatic 1,2,3-triazole ring is confirmed through spectroscopic analysis (Vo, 2020). Another study focuses on the molecular structure and stabilization mechanisms of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, highlighting the importance of intramolecular hydrogen bonding and π–π interactions in its crystalline formation (Fun et al., 2011).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of 1,2,3-triazole derivatives. For example, novel 1-phenyl-4-((4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1H-1,2,3-triazole derivatives demonstrate significant antibacterial and antifungal activities (Kumar et al., 2017). Similarly, certain 4-aryl-5-nitro-1,2,3-triazoles, like 4-(4-methoxyphenyl)-5-nitro-1,2,3-triazole, have been found to exhibit antifungal activity (Sheremet et al., 2004).

Safety and Hazards

The safety data sheet for “1-(3-nitrophenyl)ethanol” advises avoiding contact with skin and eyes, not to breathe dust, and not to ingest the substance. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-(3-nitrophenyl)-5-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)13-8-4-7-12(9-13)17-14(10-15-16-17)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRYXTMPCRSYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320023
Record name 1-(3-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

64214-89-7
Record name 1-(3-nitrophenyl)-5-phenyltriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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